4-Chloro-2-(2-chloroacetamido)benzoic acid
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Overview
Description
4-Chloro-2-(2-chloroacetamido)benzoic acid, also known as CBA, is a cell penetrant, potent, and selective TRPM4 (Transient receptor potential melastatin member 4) inhibitor . It does not show significant activity against other TRPM members such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, TRPV6 . It is reported as a key intermediate in the synthesis of a series of Matijing-Su (MTS) derivatives .
Synthesis Analysis
The synthesis of this compound has been reported . It can be synthesized starting from benzocaine . The resultant product was synthesized by refluxing the intermediate with benzoil along with tetrahydrofuran and hydrochloric acid for about 4 to 6 hours at 600°C. It was then neutralized by the addition of alkali NaOH solution, resulting in the formation of a white precipitate .Molecular Structure Analysis
The molecular formula of this compound is C9H8ClNO3 . It has an average mass of 213.618 Da and a monoisotopic mass of 213.019272 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 172-173°C . It has a molar refractivity of 52.3±0.3 cm³ . The compound has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
TRPM4 Inhibition for Cardiac Diseases and Prostate Cancer
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA) has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) cation channel, which plays a significant role in cardiac diseases and prostate cancer. A structure-activity relationship (SAR) study of CBA yielded two potent analogs, demonstrating the utility of MHFP6 chemical space 3D-maps in drug design and the development of TRPM4 inhibitors (Delalande et al., 2019).
Synthesis of AB-type Monomers for Polybenzimidazoles
Research into N-(4,5-dichloro-2-nitrophenyl)acetamide's reaction with 4-hydroxybenzoic acid led to the creation of compounds useful for synthesizing new AB-type monomers for polybenzimidazoles. These polymers have various industrial and technological applications, indicating the compound's versatility in polymer chemistry (Begunov & Valyaeva, 2015).
Halogen Bond Studies in Molecular Salts/Cocrystals
The molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, closely related to the query compound, have been investigated for their structural versatility and the occurrence of weak halogen bonds alongside strong hydrogen bonds. This study provides insights into the role of halogen bonds in crystal engineering, relevant to the development of new materials and pharmaceuticals (Oruganti et al., 2017).
Anion Recognition and Sensing
4-(N,N-Dimethylamino)benzoic acid, a compound structurally similar to the query chemical, has been applied as an anion host with high selectivity towards divalent anions like HPO4^2- and SO4^2-. This research highlights the potential of related compounds in developing selective sensors for environmental and analytical chemistry applications (Hou & Kobiro, 2006).
Thermodynamic Studies for Pharmaceutical Research
Benzoic acid and its derivatives, including chlorobenzoic acids, serve as model compounds for drug substances, aiding in the design of pharmaceutical processes by providing valuable data on solubility and phase behavior. This research demonstrates the compound's significance in understanding drug formulation and stability (Reschke et al., 2016).
Development of Novel Fluorescence Probes
2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid and related compounds have been developed as novel fluorescence probes capable of detecting reactive oxygen species (ROS) with high specificity. Such probes are crucial for studying biological processes and oxidative stress, indicating the broader applicability of related benzoic acid derivatives in biotechnology and medical diagnostics (Setsukinai et al., 2003).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(2-chloroacetamido)benzoic acid is TMEM206 . TMEM206 is a protein that mediates currents in cells .
Mode of Action
This compound interacts with TMEM206 by inhibiting its mediated currents . This interaction results in a change in the function of TMEM206, affecting its ability to mediate currents within cells .
Biochemical Pathways
The inhibition of TMEM206 by this compound affects the biochemical pathways associated with current mediation in cells
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of TMEM206 mediated currents . This can potentially affect various cellular processes that rely on these currents.
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH. For instance, its inhibitory efficacy is limited at pH 6.0, but it is a potent inhibitor for functional studies at pH 4.5 . This suggests that the action environment plays a significant role in the effectiveness of this compound.
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-[(2-chloroacetyl)amino]benzoic acid |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3/c10-4-8(13)12-7-3-5(11)1-2-6(7)9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBUFMHSXZTGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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